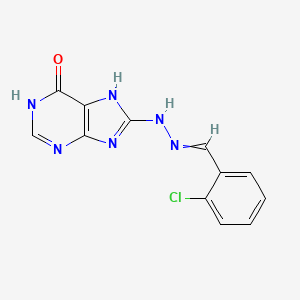![molecular formula C22H23N3O B5976898 1-(2-phenylethyl)-4-[(8-quinolinylmethyl)amino]-2-pyrrolidinone](/img/structure/B5976898.png)
1-(2-phenylethyl)-4-[(8-quinolinylmethyl)amino]-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-phenylethyl)-4-[(8-quinolinylmethyl)amino]-2-pyrrolidinone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as QCMAP and is a member of the pyrrolidinone family of compounds. QCMAP has been found to possess several interesting properties that make it a promising candidate for further research.
作用機序
The mechanism of action of QCMAP is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. QCMAP has also been found to induce oxidative stress in cancer cells, which can lead to their death.
Biochemical and physiological effects:
QCMAP has been found to possess several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, QCMAP has been found to possess antioxidant properties and has been shown to reduce oxidative stress in animal models.
実験室実験の利点と制限
One of the main advantages of QCMAP is its potential applications in cancer treatment. It has been found to possess anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, QCMAP has been found to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for further research in these areas. However, there are also limitations to using QCMAP in lab experiments, such as the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on QCMAP. One area of research is in the development of QCMAP-based drugs for the treatment of cancer. Another area of research is in the investigation of QCMAP's anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of QCMAP and its potential side effects.
合成法
The synthesis of QCMAP involves the reaction of 8-quinolinylmethylamine with 1-(2-phenylethyl)pyrrolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The purity and yield of QCMAP can be improved by using purification techniques such as column chromatography.
科学的研究の応用
QCMAP has been the subject of several scientific studies due to its potential applications in various fields. One of the main areas of research has been in the field of cancer treatment. QCMAP has been found to possess anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been found to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells.
特性
IUPAC Name |
1-(2-phenylethyl)-4-(quinolin-8-ylmethylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-21-14-20(16-25(21)13-11-17-6-2-1-3-7-17)24-15-19-9-4-8-18-10-5-12-23-22(18)19/h1-10,12,20,24H,11,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADZLFPEDFCSSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)NCC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-4-[(8-quinolinylmethyl)amino]-2-pyrrolidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide](/img/structure/B5976823.png)
![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5976828.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B5976835.png)
![1-(2-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5976837.png)
![N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-4-nitrobenzamide](/img/structure/B5976844.png)

![N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide](/img/structure/B5976853.png)
![N-(2-chlorobenzyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976856.png)
![1-(4-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B5976860.png)
![6-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}-2-pyridinol trifluoroacetate (salt)](/img/structure/B5976870.png)
![2-[1-(cyclohexylmethyl)-4-(2,3-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5976892.png)
![1-[2-methoxy-4-({[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5976896.png)
![3-chloro-N-(2-ethylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5976900.png)
![7-(ethylsulfonyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5976915.png)